Rutheniumiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

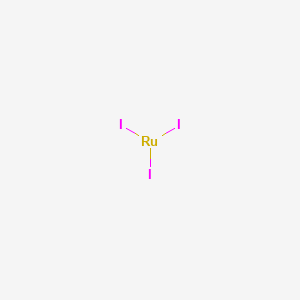

Ruthenium iodide is a chemical compound consisting of ruthenium and iodine, with the chemical formula RuI₃. It is a black solid that is sparingly soluble in water.

Wissenschaftliche Forschungsanwendungen

Ruthenium iodide has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Materials Science: Ruthenium iodide is used in the preparation of thin films and coatings through chemical vapor deposition techniques.

Medicine: Ruthenium compounds, including ruthenium iodide, are being explored for their potential anticancer properties and other medicinal applications.

Anion Sensing: Ruthenium iodide complexes are used in the development of luminescent chemosensors for detecting anions

Wirkmechanismus

Target of Action

Ruthenium iodide, a chemical compound containing ruthenium and iodine, has been studied for its potential anticancer properties . The primary targets of Ruthenium iodide are cancer cells, particularly those of the MCF-7 and HeLa lines . It has been suggested that Ruthenium iodide interacts with plasma proteins, particularly serum albumin and transferrin, and binds to nucleic acids .

Mode of Action

Ruthenium iodide interacts with its targets through a process known as immunogenic cell death (ICD) . This process makes dying cancer cells ‘visible’ to the immune system, initiating a prolonged immune response against the tumor . The interaction of Ruthenium iodide with cancer cells leads to the release of reactive oxygen species intracellularly, which could indicate that they are involved in cell apoptosis .

Biochemical Pathways

The biochemical pathways affected by Ruthenium iodide are primarily related to cancer cell apoptosis . The compound’s interaction with cancer cells triggers the release of reactive oxygen species, which can cause damage to biomolecules such as DNA . This damage can lead to cell apoptosis, a form of programmed cell death .

Pharmacokinetics

It is known that ruthenium iodide is sparingly soluble in water , which may impact its bioavailability.

Result of Action

The result of Ruthenium iodide’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with plasma proteins and nucleic acids, leading to the release of reactive oxygen species and subsequent damage to biomolecules . This damage triggers cell apoptosis, leading to the death of cancer cells .

Action Environment

The action of Ruthenium iodide can be influenced by environmental factors. For instance, the compound’s solubility in water may affect its bioavailability and, consequently, its efficacy . Additionally, Ruthenium iodide is a black solid , and its physical state may also influence its stability and action

Biochemische Analyse

Biochemical Properties

Ruthenium iodide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It readily forms coordination complexes, which can influence the activity of these biomolecules. For instance, ruthenium iodide has been shown to interact with DNA, leading to the formation of DNA adducts that can inhibit DNA replication and transcription . Additionally, it can bind to proteins such as albumin and apotransferrin, affecting their function and stability . These interactions are primarily driven by the ability of ruthenium iodide to adopt multiple oxidation states, allowing it to participate in redox reactions and other biochemical processes .

Cellular Effects

Ruthenium iodide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, for example, ruthenium iodide complexes have demonstrated cytotoxic activity, leading to cell apoptosis through the generation of reactive oxygen species . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules and transcription factors, ruthenium iodide can modulate the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of ruthenium iodide involves several key processes. At the molecular level, ruthenium iodide can bind to DNA, forming stable adducts that inhibit DNA replication and transcription . This binding interaction is facilitated by the ability of ruthenium iodide to intercalate between DNA bases, disrupting the helical structure of the DNA molecule. Additionally, ruthenium iodide can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Changes in gene expression induced by ruthenium iodide are often a result of its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ruthenium iodide can change over time due to its stability and degradation. Studies have shown that ruthenium iodide complexes are relatively stable in solution, with minimal degradation observed over extended periods . The long-term effects of ruthenium iodide on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to ruthenium iodide may lead to sustained changes in gene expression and cellular metabolism, which can have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of ruthenium iodide in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, ruthenium iodide may exhibit minimal toxicity and exert beneficial effects, such as inhibiting tumor growth in cancer models . At higher doses, ruthenium iodide can induce toxic effects, including oxidative stress, organ damage, and adverse effects on overall health . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity may occur .

Metabolic Pathways

Ruthenium iodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites . Additionally, ruthenium iodide can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the levels of metabolites, impacting cellular metabolism and overall cell function .

Transport and Distribution

Within cells and tissues, ruthenium iodide is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin and apotransferrin, facilitating its transport in the bloodstream and its distribution to various tissues . The localization and accumulation of ruthenium iodide within cells can also be influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of ruthenium iodide is an important factor in determining its activity and function. Ruthenium iodide can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, or in the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of ruthenium iodide can have significant implications for its biochemical and cellular effects.

Vorbereitungsmethoden

Ruthenium iodide can be synthesized through several methods:

Reaction with Hydroiodic Acid: Ruthenium tetroxide reacts with aqueous hydroiodic acid to form ruthenium iodide[ \text{RuO}_4 + \text{excess HI} \rightarrow \text{RuI}_3 ]

Thermal Decomposition: Pentaammineruthenium iodide decomposes thermally to yield ruthenium iodide and ammonia[ \text{Ru(NH}_3\text{)}_5\text{I}_3 \rightarrow \text{RuI}_3 + 5 \text{NH}_3 ]

Salt Metathesis: Hydrated ruthenium chloride reacts with potassium iodide in aqueous solution[ \text{RuCl}_3 \cdot x\text{H}_2\text{O} + 3 \text{KI} \rightarrow \text{RuI}_3 + 3 \text{KCl} + x\text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Ruthenium iodide undergoes several types of chemical reactions:

Oxidation: Ruthenium iodide can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: Ruthenium iodide can participate in substitution reactions where iodine atoms are replaced by other ligands.

Complex Formation: It can form complexes with various ligands, enhancing its reactivity and applications.

Common reagents used in these reactions include hydroiodic acid, potassium iodide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ruthenium iodide can be compared with other ruthenium halides such as ruthenium chloride and ruthenium bromide. While all these compounds share similar properties, ruthenium iodide is unique in its specific reactivity and applications. Similar compounds include:

Ruthenium Chloride (RuCl₃): Used in catalysis and materials science.

Ruthenium Bromide (RuBr₃): Similar applications to ruthenium iodide but with different reactivity.

Osmium Iodide (OsI₃): Shares similar properties with ruthenium iodide but is less commonly used .

Eigenschaften

CAS-Nummer |

13896-65-6 |

|---|---|

Molekularformel |

I3Ru |

Molekulargewicht |

481.8 g/mol |

IUPAC-Name |

ruthenium(3+);triiodide |

InChI |

InChI=1S/3HI.Ru/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

LJZVDOUZSMHXJH-UHFFFAOYSA-K |

SMILES |

[Ru](I)(I)I |

Kanonische SMILES |

[Ru+3].[I-].[I-].[I-] |

Herkunft des Produkts |

United States |

Q1: What makes ruthenium iodide complexes particularly interesting for olefin metathesis reactions?

A1: Ruthenium iodide complexes, unlike their chloride counterparts, exhibit remarkable selectivity in olefin metathesis reactions. [, ] For instance, cis-diiodo sulfur chelated ruthenium benzylidenes demonstrate inactivity towards strained cycloalkenes and internal olefins, yet readily catalyze metathesis reactions involving terminal dienes. [] This unique selectivity stems from the steric bulk of the iodide ligands, hindering the approach of bulky substrates like norbornenes. []

Q2: Beyond olefin metathesis, what other catalytic applications have been explored for ruthenium iodide complexes?

A3: Ruthenium iodide compounds have demonstrated promising catalytic activity in N-alkylation reactions. [] Studies comparing ruthenium-arene compounds with chloride, bromide, or iodide ligands revealed that the ruthenium iodide complexes exhibited the highest catalytic activities in the redox-neutral alkylation of tert-butylamine with phenethyl alcohol. []

Q3: Have there been any computational studies to understand the reactivity of these complexes?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to gain insights into the reactivity and selectivity of ruthenium iodide catalysts in olefin metathesis reactions. [] These calculations provide a theoretical basis for understanding the observed experimental results and guide further development of novel catalysts with tailored properties.

Q4: What is the significance of synthesizing and characterizing heterometallic ruthenium iodide compounds?

A5: The synthesis and structural characterization of heterometallic compounds like Pr4I5Ru and La4I5Ru contribute to a broader understanding of metal-metal bonding and cluster formation. [, ] These compounds, featuring ruthenium-centered clusters within their structures, provide valuable insights into the influence of different metal combinations on structural properties and potential applications. []

Q5: How does the choice of lanthanide metal impact the structure of ruthenium iodide cluster compounds?

A6: Studies on compounds like Pr3I3Ru and Y3I3Ru highlight the influence of the lanthanide metal on the structural distortions within chains of centered metal clusters. [] The varying ionic radii and electronic configurations of lanthanides like praseodymium and yttrium lead to distinct structural arrangements, influencing the overall properties of these materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)